molecular formula C15H15Cl2NOS B2587911 2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide CAS No. 2309592-52-5

2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

Cat. No.: B2587911
CAS No.: 2309592-52-5
M. Wt: 328.25
InChI Key: OYECDXJHIDLECK-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is a synthetic organic compound of significant interest in advanced chemical and pharmacological research. This benzamide derivative features a 2,4-dichlorobenzoyl group and a unique 2-methyl-2-(thiophen-3-yl)propylamine side chain, a structural motif that is often explored in the development of bioactive molecules . The incorporation of the thiophene ring, a common heterocycle in medicinal chemistry, alongside the dichlorinated benzene, suggests potential for diverse interaction with biological targets, making it a valuable scaffold in structure-activity relationship (SAR) studies. This compound is strictly intended for research applications in laboratory settings. Its primary value lies in its use as a key intermediate or building block in organic synthesis, particularly in the development of novel compounds for screening. Researchers may utilize it in investigations related to central nervous system (CNS) targets, given that structurally related benzamide compounds with cyclopropylmethyl or similar amine components have been identified as potent analgesics and are controlled substances . All research must be conducted in compliance with local and national regulations. This compound is offered "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

2,4-dichloro-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NOS/c1-15(2,10-5-6-20-8-10)9-18-14(19)12-4-3-11(16)7-13(12)17/h3-8H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYECDXJHIDLECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 2-methyl-2-(thiophen-3-yl)propan-1-amine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Product Isolation: The product is then isolated by filtration, washed with water, and purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with different substituents on the benzene ring.

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Hydrolysis: 2,4-dichlorobenzoic acid and 2-methyl-2-(thiophen-3-yl)propan-1-amine.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • The compound has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit antiproliferative effects on various cancer cell lines. For instance, derivatives of thiophene-based compounds have shown promising results against breast and colon cancer cells by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties :
    • Studies suggest that compounds similar to 2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide possess antimicrobial activity. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways . The compound's efficacy against a range of pathogens could be further explored for developing new antibiotics.
  • Topoisomerase Inhibition :
    • The compound's structural features may allow it to act as a topoisomerase II inhibitor, which is crucial in cancer therapy as it interferes with DNA replication processes . This mechanism is significant for developing novel chemotherapeutic agents.

Agricultural Applications

  • Fungicidal Activity :
    • Research has shown that related compounds exhibit fungicidal properties, making them candidates for agricultural applications. For example, certain thiophene derivatives demonstrated higher efficacy than commercial fungicides in controlling plant pathogens . This suggests that this compound could be optimized for agricultural use.
  • Pesticidal Applications :
    • The potential use of this compound as a pesticide is supported by its chemical structure, which may enhance its ability to interact with pest physiology. The synthesis of similar compounds has led to the development of effective insecticides with lower toxicity to non-target organisms .

Material Science Applications

  • Polymer Synthesis :
    • The unique chemical properties of this compound make it a candidate for incorporation into polymer matrices. Its thiophene group can facilitate electronic interactions, potentially leading to the development of conductive polymers or organic semiconductors .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induced apoptosis in various cancer cell lines; potential for drug development.
Antimicrobial Properties Demonstrated broad-spectrum antimicrobial effects against several pathogens.
Fungicidal Activity Showed superior control efficacy against plant pathogens compared to commercial fungicides.
Polymer Synthesis Potential use in conductive polymer applications due to electronic properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Thiophene Position: The substitution of thiophene at the 3-position (target compound) vs.
  • Branched Alkyl Chains : The 2-methylpropyl group in the target compound contrasts with linear chains (e.g., Compound 54’s thiophen-2-ylmethyl group), which could enhance lipophilicity and membrane permeability.
  • Heterocyclic Modifications : Oxadiazole (Compound 9) and oxazole groups improve metabolic stability and serve as bioisosteres for carboxylic acids, whereas thiophene derivatives (Compounds 54, ) may enhance π-π stacking in biological targets.

Physicochemical Properties

  • Lipophilicity: Halogenation (Cl, CF3) increases lipophilicity, promoting blood-brain barrier penetration (relevant for CNS targets). The target compound’s dichloro groups and branched alkyl chain may enhance this property compared to non-halogenated analogs.
  • Solubility : Hydrochloride salt formation (e.g., Compounds 50–52 in ) improves aqueous solubility, a strategy applicable to the target compound if amine groups are present.
  • Molecular Weight : The target compound’s molecular weight (~380–400 g/mol estimated) is lower than the piperazinyl derivative (546 g/mol, ), suggesting better bioavailability.

Biological Activity

2,4-Dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is a synthetic organic compound belonging to the benzamide class. Its structure features a benzamide core substituted with dichloro groups at the 2 and 4 positions and a thiophene ring attached to a propyl chain. This compound is notable for its potential biological activities, which have been the subject of various scientific investigations.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H15Cl2NOS
Molecular Weight304.25 g/mol
CAS Number2309592-52-5

The biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems. The compound may exhibit enzyme inhibition or receptor modulation, leading to various pharmacological effects. Ongoing research aims to elucidate the precise pathways involved in its mechanism of action.

Pharmacological Studies

  • Antitumor Activity : Initial studies have indicated that compounds within the benzamide class, including derivatives like this compound, may possess antitumor properties. For instance, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells, thereby reducing cell proliferation in various cancer models .
  • Antimicrobial Properties : Research has demonstrated that certain benzamide derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest a promising potential for developing new antibacterial agents .
  • Fungicidal Activity : In vivo studies have also assessed the fungicidal properties of related compounds, indicating that structural modifications can enhance efficacy against fungal pathogens. The structure–activity relationship (SAR) analysis highlights that substitutions on the benzamide core can significantly influence biological activity .

Case Studies and Research Findings

Several studies have focused on the biological implications of similar benzamide compounds:

  • Study on Benzamide Derivatives : A comprehensive study evaluated various benzamide derivatives for their antitumor effects, revealing that modifications at specific positions could enhance their potency against cancer cell lines resistant to conventional therapies .
  • Fungicidal Efficacy : Research conducted on thiophene-containing benzamides demonstrated superior fungicidal activity compared to traditional fungicides, suggesting potential applications in agriculture and medicine .

Toxicological Considerations

While exploring the therapeutic potential of this compound, it is crucial to assess its safety profile. Preliminary toxicological assessments indicate that while some derivatives display promising biological activities, they may also exhibit cytotoxic effects at higher concentrations. Therefore, further studies are necessary to establish safe dosage ranges and identify any adverse effects associated with long-term exposure.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide with high yield and purity?

Answer:
The compound can be synthesized via a multi-step approach:

  • Step 1: Alkylation of 2-methyl-2-(thiophen-3-yl)propan-1-amine with a suitable thiophene derivative (e.g., using N-Boc-protected intermediates to stabilize reactive groups) .
  • Step 2: Benzoylation with 2,4-dichlorobenzoyl chloride under anhydrous conditions. highlights the use of HATU (coupling agent) in DMF with N-methylmorpholine (NMM) as a base, achieving yields up to 44% after purification via silica chromatography .
  • Purification: Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization from cold pentane to isolate the HCl salt form .

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Answer:

  • 1H NMR (300 MHz, d6-DMSO): Analyze proton environments, particularly the thiophene (δ 6.8–7.5 ppm) and benzamide (δ 7.5–8.2 ppm) resonances .
  • ESI-MS: Confirm molecular ion peaks (e.g., [M+H]+ or [M-Cl]−) and isotopic patterns consistent with chlorine substituents .
  • HPLC: Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: What biological targets or mechanisms of action are hypothesized for this compound based on structural analogs?

Answer:

  • Enzyme Inhibition: The thiophene and benzamide moieties may target enzymes like cytochrome P450 or kinase families. notes similar thiazole derivatives acting as antimicrobials via dual inhibition of bacterial enzymes .
  • Receptor Modulation: The bulky 2-methyl-2-(thiophen-3-yl)propyl group could interact with G-protein-coupled receptors (GPCRs) or nuclear receptors, as seen in thiophene-containing anticancer agents .
  • Methodology: Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) can validate target binding .

Advanced: How do structural modifications (e.g., chlorine position, thiophene substitution) influence bioactivity?

Answer:

  • Chlorine Positioning: 2,4-Dichloro substitution enhances electron-withdrawing effects, increasing electrophilicity and interaction with nucleophilic enzyme active sites .
  • Thiophene vs. Furan: Thiophene’s sulfur atom improves lipophilicity and π-stacking compared to furan analogs, as shown in SAR studies of Trypanosoma brucei inhibitors .
  • Branched Alkyl Chains: The 2-methylpropyl group reduces conformational flexibility, potentially enhancing target selectivity .

Advanced: What experimental strategies resolve contradictions in biological activity data across related compounds?

Answer:

  • Dose-Response Curves: Compare IC50 values under standardized assays (e.g., microplate Alamar Blue for antiparasitic activity) .
  • Metabolic Stability Tests: Use liver microsomes to identify rapid degradation pathways that may explain inconsistent in vivo vs. in vitro results .
  • Crystallographic Analysis: Resolve stereochemical ambiguities (e.g., SHELXL refinement) to correlate 3D structure with activity .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction: Tools like SwissADME assess logP (target ~3.5 for blood-brain barrier penetration) and CYP450 inhibition risks .
  • QSAR Modeling: Relate substituent electronic parameters (Hammett σ) to antibacterial potency using datasets from analogs .
  • Free Energy Perturbation (FEP): Simulate binding affinity changes upon substituting the thiophene ring with selenophene or pyridine .

Advanced: What crystallization conditions are optimal for X-ray diffraction studies of this compound?

Answer:

  • Solvent Screening: Use vapor diffusion with ethanol/water (1:1) or DMSO/ethyl acetate gradients to grow single crystals .
  • Data Collection: Resolve heavy atoms (Cl, S) with SHELXD for phase determination, followed by SHELXL refinement (R-factor < 0.05) .
  • Validation: Check for twinning or disorder using PLATON’s ADDSYM algorithm .

Advanced: How does this compound compare to FDA-approved drugs with similar scaffolds?

Answer:

  • Thiophene Analogs: Structurally similar to articaine (dental anesthetic) but lacks esterase-sensitive groups, suggesting improved metabolic stability .
  • Benzamide Derivatives: Unlike procainamide (antiarrhythmic), the dichloro substituents may reduce cardiotoxicity risks .

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